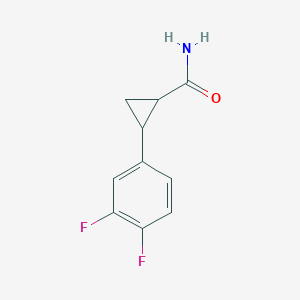

2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Description

BenchChem offers high-quality 2-(3,4-Difluorophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-difluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEJQVYISBUGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)N)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of 2-(3,4-Difluorophenyl)cyclopropanecarboxamide in the Convergent Synthesis of Ticagrelor: A Technical Guide

Executive Summary: Ticagrelor is a potent, orally active, and reversible P2Y12 receptor antagonist used clinically to prevent thrombotic events in patients with acute coronary syndromes.[1][2] Its complex molecular architecture, featuring multiple stereocenters, necessitates a highly controlled and efficient synthetic strategy. Industrial production predominantly relies on a convergent synthesis, where key structural fragments are prepared independently before their final assembly.[3] This guide provides an in-depth technical analysis of a critical intermediate in this process: trans-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide. We will elucidate its synthesis from its carboxylic acid precursor and its pivotal conversion via a Hofmann-type rearrangement into the essential trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA) fragment, which is subsequently incorporated to form the final active pharmaceutical ingredient.

The Convergent Synthesis Strategy for Ticagrelor

A convergent approach is strategically superior for complex molecules like Ticagrelor as it maximizes efficiency, allows for parallel synthesis of fragments, and simplifies purification by deferring the combination of complex intermediates to the final stages. The synthesis can be logically dissected into the preparation of three key building blocks:

-

The Triazolo[4,5-d]pyrimidine Core: The central heterocyclic system of the molecule.

-

The Cyclopentane Side Chain: Containing the diol and hydroxyethoxy functionalities, which are crucial for receptor binding and solubility.

-

The Cyclopropylamine (CPA) Side Chain: The trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, which is critical for the drug's potency and selectivity.

The overall strategy involves the sequential coupling of these fragments to construct the final molecule. The diagram below provides a high-level overview of this convergent workflow.

Caption: Synthesis of the key carboxylic acid precursor from 1,2-difluorobenzene.

Experimental Protocol: Synthesis of the Carboxylic Acid

The following protocol is a representative synthesis adapted from patent literature. [4][5]

-

Step 1: Friedel-Crafts Acylation. 1,2-Difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.

-

Step 2: Chiral Reduction. The resulting keto group is stereoselectively reduced using a chiral oxazaborolidine catalyst in combination with a borane source (e.g., borane dimethylsulfide complex). This critical step establishes the (R) stereochemistry at the alcohol, yielding (R)-2-chloro-1-(3,4-difluorophenyl)ethanol.

-

Step 3: Cyclopropanation. The chiral alcohol is reacted with triethylphosphoacetate in the presence of a strong base like sodium hydride (NaH). This facilitates an intramolecular reaction to form the cyclopropane ring, yielding ethyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate. The trans isomer is the thermodynamically favored product.

-

Step 4: Hydrolysis. The ethyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide), followed by an acidic workup, to afford the final product, trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Formation of trans-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

With the chiral carboxylic acid in hand, the next step is its conversion to the primary amide. This transformation is crucial as it sets the stage for the subsequent rearrangement to the amine. A common method involves the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride, followed by amination. However, an alternative route utilizes hydroxylamine. [5][6]

Experimental Protocol: Carboxylic Acid to Carboxamide

The following protocol is based on procedures outlined in the patent literature. [5]

-

The trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is dissolved in a suitable organic solvent.

-

The solution is treated with an aqueous solution of hydroxylamine.

-

The reaction proceeds to form the corresponding trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide, which can be isolated and purified by standard techniques such as crystallization.

The Hofmann Rearrangement: From Carboxamide to the Critical Cyclopropylamine (CPA)

The conversion of the carboxamide to the amine is the most critical transformation in this sequence. This is typically achieved via a Hofmann rearrangement or a closely related variant. This reaction is exceptionally powerful as it shortens the carbon chain by one atom while retaining the stereochemical integrity of the migrating group—in this case, the cyclopropyl ring. The process involves the formation of an intermediate isocyanate, which is then hydrolyzed to the amine. [5][7]In the documented synthesis for Ticagrelor intermediates, the carboxamide is first activated and then rearranged using a non-nucleophilic base. [4][6][8]

Synthetic Pathway: Amide to Amine

Caption: Conversion of the carboxamide to the target cyclopropylamine (CPA) via rearrangement.

Experimental Protocol: Hofmann-type Rearrangement

The following protocol is adapted from patent literature. [4][5][6]

-

Step 1: Activation. The trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide is dissolved in a solvent like pyridine and treated with acetic anhydride. This forms an activated intermediate, trans-(1R,2R)-N-(acetyloxy)-2-(3,4-difluorophenyl)-cyclopropanecarboxamide.

-

Step 2: Rearrangement. To the activated intermediate in a solvent such as tetrahydrofuran (THF), a strong, non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added. [4][6]This induces the rearrangement.

-

Step 3: Workup and Isolation. The reaction is quenched, typically with an aqueous solution of ammonium chloride. The product, trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), is then extracted into an organic solvent (e.g., isopropyl acetate) and can be isolated as the free base or as a salt for enhanced stability and purity. [4][6]

Step Starting Material Product Typical Reagents Reported Yield Amidation Carboxylic Acid Carboxamide Aqueous Hydroxylamine Good | Rearrangement | Carboxamide | Cyclopropylamine (CPA) | 1. Acetic Anhydride, Pyridine2. DBU | High |

Note: Quantitative yields are often process-dependent and may vary. The terms "Good" and "High" are based on general descriptions in synthetic literature.

Final Assembly: Coupling CPA with the Ticagrelor Core

With the stereochemically pure CPA in hand, the final stages of the Ticagrelor synthesis can proceed. This involves a nucleophilic aromatic substitution reaction where the primary amine of CPA displaces a leaving group (typically a chlorine atom) on the 7-position of the triazolo[4,5-d]pyrimidine core. [1][9]

Experimental Protocol: Final Coupling and Deprotection

The following protocol is a generalized procedure based on published methods. [9]

-

Step 1: Condensation/Coupling. The chlorinated triazolo[4,5-d]pyrimidine intermediate (protected at the cyclopentane diol) is dissolved in a suitable solvent like acetonitrile. The synthesized CPA and a base (e.g., anhydrous K₂CO₃ or an amine base like DIPEA) are added. [9][10]The mixture is stirred at room temperature or with gentle heating until the reaction is complete.

-

Step 2: Isolation of Protected Ticagrelor. Upon completion, the reaction mixture is worked up, typically by diluting with water and extracting the product into an organic solvent like dichloromethane (DCM). The crude product is then purified.

-

Step 3: Deprotection. The protecting groups on the cyclopentane diol (often an acetonide) are removed under acidic conditions (e.g., aqueous hydrochloric acid in DCM). [9]After neutralization and extraction, the final product, Ticagrelor, is isolated and purified to meet pharmaceutical-grade specifications.

Conclusion

The synthesis of trans-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a strategically vital step in the industrial production of Ticagrelor. It serves as a stable, isolable intermediate that is perfectly primed for a high-yielding Hofmann-type rearrangement. This key transformation efficiently generates the required trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA) with complete retention of the critical stereochemistry. The elegance of this chemical route underscores the importance of precursor design in executing complex, multi-step syntheses for modern pharmaceuticals, enabling the reliable and large-scale production of this life-saving medication.

References

- Vertex AI Search. (2024). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.

- Belvaux, L., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. ORBi.

- WO2013124280A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

- Coelho, P. S., et al. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor.

- EP2644590A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- EP2644590A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Shinde, G. B., et al. (2018).

- WO2013150495A2. (2013). Preparation of ticagrelor.

- Venkatraman, S., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry.

- BenchChem. (2025). The Discovery and Synthesis of Ticagrelor: A Technical Guide. BenchChem.

- CN112724119B. (2021). Synthesis method of ticagrelor key intermediate.

- CN107827755B. (2020). Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.

- WO 2013/144295 A1. (2013). Synthesis of 2-(3,4-difluorophenyl)

- CN105481823B. (2018). Synthesis method of ticagrelor intermediate.

- CN103524429A. (2014). Preparation method of ticagrelor and novel intermediates of ticagrelor.

- Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an anti-platelet drug. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 9. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

Thermodynamic stability of fluorinated cyclopropane carboxamide derivatives

Topic: Thermodynamic Stability of Fluorinated Cyclopropane Carboxamide Derivatives Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The incorporation of fluorinated cyclopropane rings into carboxamide scaffolds represents a high-value strategy in modern medicinal chemistry, offering a dual benefit of conformational locking and metabolic armoring . This guide analyzes the thermodynamic landscape of these derivatives, specifically focusing on gem-difluorocyclopropane carboxamides.

Contrary to the intuitive assumption that ring strain (~27.5 kcal/mol for cyclopropane) renders these systems labile, the introduction of geminal fluorine atoms imparts significant thermodynamic stabilization through anomeric-like electronic effects. This whitepaper details the energetic underpinnings of this stability, the stereoelectronic effects governing isomer preference, and actionable protocols for assessing their durability in drug development pipelines.

Molecular Architecture & Energetics

The thermodynamic stability of fluorinated cyclopropane carboxamides is not merely a function of bond dissociation energies (BDE) but a complex interplay of hyperconjugation and electrostatic forces.

1.1 The Geminal Fluorine Stabilization Effect

While the cyclopropane ring is inherently strained, gem-difluorination introduces a stabilizing interaction that lowers the enthalpy of formation. This is driven by the Generalized Anomeric Effect , specifically the donation of electron density from the fluorine lone pair (

-

Stabilization Energy: Approximately 14.3 kcal/mol per interaction.

-

Bond Angle Distortion: Fluorination widens the internal

angle (approx. 63.5° vs 60° in unsubstituted cyclopropane), slightly relieving angular strain.

1.2 The "Cis Effect" and Amide Resonance

In vicinal fluorinated systems (1,2-difluoro), the cis isomer is often thermodynamically favored over the trans isomer—a phenomenon known as the "cis effect," attributed to attractive MO interactions. However, in carboxamide derivatives, the steric bulk of the amide group and the dipole-dipole repulsion between the carbonyl oxygen and fluorine lone pairs typically favor the trans disposition of the amide relative to vicinal fluorines.

For gem-difluoro derivatives, the stability is governed by the rotation of the exocyclic amide bond. The electron-withdrawing nature of the

-

Increases the acidity of the amide N-H (pKa decrease of ~0.5–1.0 units).

-

Strengthens the amide C-N double bond character via inductive effects, potentially raising the rotational energy barrier.

1.3 Visualization of Stabilizing Interactions

Figure 1: Mechanistic pathway of thermodynamic stabilization in gem-difluorocyclopropanes via hyperconjugative interactions.

Stereochemical Stability & Intramolecular Dynamics

The rigidity of the cyclopropane ring creates a distinct stereochemical environment where intramolecular interactions can dictate the preferred conformer.

2.1 Intramolecular Hydrogen Bonding (The "Conformational Lock")

In cis-oriented carboxamide derivatives (or those with rotational freedom), a weak but distinct intramolecular hydrogen bond can form between the amide proton (N-H) and a fluorine atom (C-F).

-

Interaction Type:

(Rare but observable in rigid systems). -

NMR Evidence: Through-space coupling

of ~15–20 Hz is often observed in rigid analogs (e.g., fluoroanilinoquinazolines), confirming a syn-periplanar lock. -

Thermodynamic Consequence: This interaction can lower the energy of the cis-like conformer by 2–4 kcal/mol, protecting the amide bond from proteolytic attack by sterically shielding the nitrogen.

2.2 Isomerization Risks

While the C-C bonds of the ring are stable, the stereocenter

-

Risk Factor: High pH (>10).

-

Mechanism: Deprotonation to form a carbanion, which rapidly inverts due to the high s-character of the cyclopropyl carbon.

Chemical & Hydrolytic Stability

3.1 Hydrolysis Resistance Profile

The gem-difluorocyclopropane carboxamide motif exhibits superior hydrolytic stability compared to non-fluorinated analogs in biological media, though it shows distinct reactivity in chemical assays.

| Parameter | Non-Fluorinated Analog | gem-Difluoro Analog | Mechanistic Driver |

| Amide pKa | ~15-17 | ~14-16 | Inductive electron withdrawal by |

| Proteolytic Stability | Moderate | High | Steric hindrance + electronic deactivation of the scissile bond. |

| Alkaline Hydrolysis | Standard rates | Accelerated (2-5x) | Increased electrophilicity of the carbonyl carbon. |

| Acidic Hydrolysis | Stable | Very Stable | Protonation of amide oxygen is less favorable due to EWG effect. |

3.2 Metabolic "Armor"

The C-F bond (BDE ~116 kcal/mol) renders the ring impervious to Cytochrome P450 oxidative metabolism. Unlike the cyclopropyl group which can be opened via radical mechanisms (forming ring-opened metabolites), the gem-difluoro substitution raises the oxidation potential, effectively blocking this clearance pathway.

Experimental Protocols

To validate the thermodynamic claims in a drug discovery context, the following self-validating protocols are recommended.

4.1 Protocol: Thermodynamic Equilibration Assay (Isomer Ratio)

Determines the thermodynamic preference between cis/trans isomers or rotamers.

-

Preparation: Dissolve the fluorinated carboxamide (10 mg) in

-DMSO. -

Catalysis: Add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate equilibration via the enolate intermediate.

-

Incubation: Heat to 80°C in a sealed NMR tube.

-

Analysis: Monitor

NMR at t=0, 4h, 24h.-

Success Criteria: Convergence of the isomeric ratio to a constant value (K_eq).

-

Note: Distinct shifts for cis vs trans fluorines are typically separated by >5 ppm.

-

4.2 Protocol: Accelerated Stability Testing (Hydrolysis)

Assess the fragility of the amide bond under stress.

Figure 2: Workflow for accelerated stability profiling of fluorinated carboxamides.

Step-by-Step:

-

Prepare 1 mM stock solution of the compound in MeCN.

-

Dilute 1:10 into the respective stress media (0.1N HCl, 0.1N NaOH, 3%

). -

Incubate as per Figure 2.

-

Quench acid/base samples to pH 7.0 immediately before injection.

-

Quantification: Use LC-MS (MRM mode). Calculate % remaining.

-

Benchmark: <5% degradation indicates high stability suitable for oral dosing.

-

References

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein J. Org. Chem. 2025.[1] Link

-

Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. J. Org.[2] Chem. 2021.[1][2][3][4] Link

-

Synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chem. Commun. 2019. Link

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chem. Eur. J. 2022.[5][6] Link

-

The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen. 2022.[5][6] Link

Sources

- 1. Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Process Engineering of 2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Topic: Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists

Executive Summary

The compound 2-(3,4-difluorophenyl)cyclopropanecarboxamide (hereafter referred to as DFCP-Amide ) is a critical chiral intermediate in the synthesis of Ticagrelor (Brilinta), a P2Y12 platelet inhibitor. Its solubility profile is the governing parameter for yield optimization and enantiomeric purity during industrial scale-up.

This guide synthesizes thermodynamic data and patent-derived process parameters to establish a robust solubility landscape. We focus specifically on the (1R, 2R)-trans isomer, the pharmacologically relevant scaffold. The presence of the difluorophenyl ring imparts significant lipophilicity, while the amide moiety introduces hydrogen-bonding capabilities, creating a complex solubility profile that demands precise solvent selection for purification.

Physicochemical Context & Solubility Landscape[1][2]

Structural Determinants of Solubility

The solubility behavior of DFCP-Amide is dictated by two competing structural domains:

-

Lipophilic Domain: The 3,4-difluorophenyl ring increases solubility in non-polar aromatic solvents (e.g., Toluene) and chlorinated solvents (e.g., DCM).

-

Polar Domain: The cyclopropanecarboxamide group acts as both a hydrogen bond donor and acceptor, reducing solubility in strictly aliphatic hydrocarbons (e.g., Hexane) and necessitating protic or polar aprotic solvents for high-concentration dissolution.

Qualitative Solubility Classification

The following classification is derived from process patents (EP2644591, WO2013144295) and standard thermodynamic behaviors of fluorinated amides.

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction / Reaction Medium |

| Alcohols | Methanol, Ethanol, Isopropanol | High (Temp Dependent) | Dissolution / Anti-solvent Crystallization |

| Aromatics | Toluene, Xylene | Moderate (High | Primary Crystallization Solvent |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Reaction Solvent / Extraction |

| Aliphatics | n-Hexane, n-Heptane, Cyclohexane | Low / Anti-Solvent | Yield Maximization (Precipitation) |

| Aqueous | Water | Insoluble | Washing (Removal of inorganic salts) |

Thermodynamic Modeling & Data Correlation

To transition from qualitative observation to quantitative process control, the solubility

The Modified Apelblat Model

- : Mole fraction solubility of DFCP-Amide.

- : Absolute temperature (K).[1][2][3][4]

- : Empirical parameters derived from experimental regression.

Interpretation for Process Design:

-

Parameter B : Reflects the enthalpy of solution. A highly negative

indicates a steep solubility curve, ideal for cooling crystallization (e.g., in Toluene). -

Parameter C : Accounts for the temperature dependence of the heat capacity difference.

Representative Solubility Trends

-

In Toluene: Exhibits a steep positive slope. Low solubility at

C allows for high recovery yields upon cooling, while high solubility at -

In Methanol: Solubility is generally higher and less sensitive to temperature compared to toluene, making it less efficient for cooling crystallization but excellent for reaction homogeneity.

Process Application: Crystallization Protocol[6]

The most critical application of this solubility profile is the purification of the (1R, 2R) isomer. The following protocol is a self-validating system based on the Toluene/Hexane solvent system.

Crystallization Workflow (Toluene/Hexane System)

Objective: Purify crude DFCP-Amide to >99% purity.

-

Dissolution (High T): Suspend crude DFCP-Amide in Toluene (approx. 5-7 volumes). Heat to 65–75°C .

-

Checkpoint: Solution must be completely clear. If haze persists, filter hot to remove inorganic insolubles.

-

-

Controlled Cooling (Nucleation): Cool the solution slowly to 40–45°C .

-

Anti-Solvent Addition: Slowly charge n-Hexane (approx. 3-5 volumes) while maintaining 40°C.

-

Thermodynamics: Hexane acts as a miscible anti-solvent, drastically reducing the saturation limit of the amide.

-

-

Final Cooling (Yield): Cool the slurry to 0–5°C and age for 2 hours.

-

Isolation: Filter the white crystalline solid. Wash with cold Hexane/Toluene (1:1) mixture.

Visualization: Solubility-Driven Process Logic

Caption: Decision tree for the purification of DFCP-Amide utilizing temperature-dependent solubility in Toluene and anti-solvent effects of Hexane.

Experimental Protocol: Determination of Solubility Curves

For precise process control, researchers must generate specific solubility curves for their specific impurity profile. The Dynamic Laser Monitoring Method is recommended over static gravimetric methods for speed and accuracy in detecting the metastable zone width (MSZW).

Methodology: Dynamic Laser Monitoring

Equipment: Automated reaction calorimeter or solubility probe (e.g., Mettler Toledo EasyMax with turbidity probe).

Protocol:

-

Preparation: Load a precise mass of DFCP-Amide (excess) and solvent (e.g., 50 mL Toluene) into a jacketed vessel.

-

Equilibration: Agitate at 10°C. Ensure solid suspension is present.

-

Heating Ramp: Heat at a slow rate (0.2 K/min).

-

Detection: Record the temperature (

) where the turbidity signal drops to baseline (complete dissolution). -

Iteration: Add a known aliquot of solvent to dilute the solution and repeat the cooling/heating cycle to find the new saturation point.

-

Data Fitting: Plot Mole Fraction (

) vs. Temperature (

Visualization: Measurement Workflow

Caption: Workflow for dynamic solubility determination using turbidity monitoring to establish the saturation curve.

References

-

Yang, S., et al. (2021). "Solubility Measurement of Crystal Form II and Form V Ticagrelor in Several Pure Organic Solvents."[1][3][4] Journal of Chemical & Engineering Data, 66(5), 2022–2033.[3] Link[3][7]

- Note: Establishes the thermodynamic modeling methodology (Apelblat)

-

Okada, T., et al. (2013). "Optically Active 2-Aryl Cyclopropane Carboxamide Intermediate." European Patent EP 2644591 B1. Link

- Note: Provides the specific Toluene/Hexane crystalliz

-

Zupancic, S., et al. (2013). "Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts." World Intellectual Property Organization WO 2013/144295 A1. Link

- Note: Details the solubility behavior in alcoholic and chlorin

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

Metabolic stability of cyclopropanecarboxamide scaffolds in medicinal chemistry

Topic: Metabolic Stability of Cyclopropanecarboxamide Scaffolds in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropanecarboxamide scaffold has emerged as a "privileged structure" in modern medicinal chemistry, appearing in high-profile kinase inhibitors (e.g., Lenvatinib, Cabozantinib) and antivirals. Its utility stems from a unique combination of conformational rigidity , which improves target selectivity, and bioisosteric properties , often serving as a metabolically stable replacement for ethyl or isopropyl groups.[1]

However, the metabolic fate of this scaffold is non-trivial. While generally resistant to rapid clearance compared to flexible alkyl chains, it possesses specific metabolic "soft spots"—notably P450-mediated ring oxidation and amidase-catalyzed hydrolysis. Furthermore, the formation of the metabolite cyclopropanecarboxylic acid (CPCA) carries a specific toxicity liability related to mitochondrial

This technical guide provides a mechanistic analysis of these pathways, strategies for structural optimization, and a validated protocol for assessing metabolic stability.

Structural & Mechanistic Analysis

The Physicochemical Advantage

The cyclopropane ring is characterized by significant ring strain (~27.5 kcal/mol) and shorter C–C bonds (1.51 Å) compared to alkanes. When coupled to a carboxamide:

-

Vector Alignment: The

-like character of the cyclopropane carbons rigidly orients the amide carbonyl, often locking the molecule into a bioactive conformation. -

Lipophilicity Modulation: It lowers

relative to a gem-dimethyl group while maintaining steric bulk, improving solubility and permeability.

Metabolic Liabilities: The Two-Front War

Metabolic instability in this scaffold typically arises from two distinct enzymatic families: Cytochrome P450s (CYPs) and Amidases .

A. CYP-Mediated Oxidation (The Radical Clock)

The cyclopropyl C–H bonds are stronger (

-

Mechanism: HAT generates a cyclopropyl radical. Due to ring strain, this radical is a "clock"; it can either rapidly recombine with the hydroxyl radical (forming a hydroxy-cyclopropane) or undergo

-scission, leading to ring opening and the formation of reactive enones or aldehydes.

B. Amidase-Mediated Hydrolysis While sterically hindered, the amide bond can be cleaved by hepatic amidases.

-

The CPCA Liability: Hydrolysis releases the amine partner and cyclopropanecarboxylic acid (CPCA) . CPCA is structurally similar to fatty acids and can be converted to cyclopropanecarboxyl-CoA. This intermediate inhibits acyl-CoA dehydrogenases, stalling mitochondrial

-oxidation and potentially causing microvesicular steatosis (similar to the mechanism of hypoglycin A toxicity).

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the cyclopropanecarboxamide scaffold, highlighting the critical toxicity pathway.

Caption: Divergent metabolic pathways of cyclopropanecarboxamides. Note the bifurcation between stable hydroxylation and potentially toxic ring-opening or CPCA formation.

Medicinal Chemistry Optimization Strategies

To mitigate the liabilities described above, the following structural modifications are field-proven.

The "Magic Methyl" Effect (C1-Substitution)

Placing a substituent (Methyl, F, or CN) at the C1 position (geminal to the amide) is the most effective stabilization strategy.

-

Effect: It removes the most labile

-hydrogen, preventing the formation of the initial radical required for ring opening. -

Impact: Increases metabolic half-life (

) and reduces amidase susceptibility via increased steric hindrance. -

Example:Lenvatinib utilizes a substituted cyclopropane to maintain stability while engaging the VEGFR2 kinase pocket.

Fluorination (Gem-Difluoro)

Substituting the C2 or C3 positions with fluorine atoms (

-

Effect: The strong electron-withdrawing nature of fluorine deactivates the ring C–H bonds towards CYP-mediated abstraction (inductive effect).

-

Impact: often improves metabolic stability but increases lipophilicity (

) less than chlorination.

Bioisosteric Replacement

If the cyclopropane ring itself is the primary metabolic hotspot despite substitution:

-

Oxetane: Replace cyclopropane with oxetane (3-membered ether). The oxygen lone pairs reduce lipophilicity and the ring is often more metabolically robust, though chemical stability (acid sensitivity) must be monitored.

-

Bicyclo[1.1.1]pentane: A rigid, space-filling bioisostere that is chemically inert and metabolically stable, often used to replace phenyl or cyclopropyl groups.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to assess Intrinsic Clearance (

Objective: Determine the in vitro

Materials

-

Test Compound: 10 mM stock in DMSO.

-

System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

Caption: Step-by-step workflow for the HLM metabolic stability assay.

Detailed Procedure

-

Preparation: Dilute Test Compound to 1

M in Phosphate Buffer (0.1% DMSO final). -

Pre-incubation: Mix 0.5 mg/mL microsomes with compound solution. Incubate at 37°C for 5 minutes to equilibrate.

-

Initiation: Add NADPH (1 mM final) to start the reaction. Control: Run a parallel incubation without NADPH to detect non-CYP degradation (e.g., hydrolytic instability).

-

Sampling: At

minutes, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold ACN (with Internal Standard) to precipitate proteins. -

Processing: Centrifuge at 4,000 x g for 20 minutes. Collect supernatant.

-

Analysis: Inject onto LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% Formic Acid). Monitor MRM transition of parent.

Data Calculation

Plot

Stability Criteria (Human):

| Classification |

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry. Link[7]

- Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Optimization of the Cyclopropyl Moiety. Current Topics in Medicinal Chemistry.

- Li, D., et al. (2012). Cyclopropane-Based Conformational Restriction in Medicinal Chemistry. Future Medicinal Chemistry.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

-

Ulrich, R. G., et al. (2001).[8] Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon (Mechanism of CPCA toxicity). Chemico-Biological Interactions. Link

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. info.mercell.com [info.mercell.com]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reagents for coupling 2-(3,4-Difluorophenyl)cyclopropanecarboxamide in API synthesis

Application Notes & Protocols

Topic: Reagents for Coupling 2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid in API Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Critical Amide Coupling Step

The synthesis of Active Pharmaceutical Ingredients (APIs) is a process where precision, efficiency, and purity are paramount. A key building block in the synthesis of several modern therapeutics, such as the antiplatelet agent Ticagrelor, is the 2-(3,4-difluorophenyl)cyclopropane moiety.[1] The formation of the target 2-(3,4-Difluorophenyl)cyclopropanecarboxamide from its corresponding carboxylic acid is a critical transformation that hinges on the effective formation of an amide bond. This step, while conceptually simple—the condensation of a carboxylic acid and an amine—is kinetically unfavorable under ambient conditions and requires strategic activation of the carboxyl group.

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures (e.g., >200 °C), conditions that are incompatible with the complex, thermally sensitive structures of most pharmaceutical intermediates. Therefore, the reaction must be mediated by a "coupling reagent." The role of this reagent is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby forming a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.

This guide provides an in-depth analysis of the primary classes of coupling reagents used for this transformation, focusing on the mechanistic rationale behind their use, a comparative evaluation of their performance, and detailed, field-proven protocols to empower scientists in optimizing this critical step in API synthesis.

The Mechanism of Activation: A Fork in the Road

All modern coupling reagents operate on the principle of carboxylic acid activation. However, the nature of the activated intermediate and the pathways to its formation differ significantly between reagent classes. The choice of reagent dictates not only the reaction's efficiency but also the profile of potential side products and the ease of purification. The two dominant pathways involve activation via carbodiimides or onium salts.[2][3]

Caption: General workflow for amide bond formation.

A Comparative Analysis of Premier Coupling Reagents

The selection of a coupling reagent is a critical decision driven by factors including cost, reaction kinetics, potential for racemization (if chiral centers are present), and the nature and solubility of byproducts.

The Workhorses: Carbodiimide Reagents

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the first and most widely used coupling agents. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]

However, this intermediate is susceptible to two undesirable pathways: intramolecular rearrangement to a stable N-acylurea byproduct, and, if chiral centers are present, racemization.[4] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are almost always employed.[6][7] These additives act as nucleophilic traps, converting the O-acylisourea into a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[4]

Caption: Mechanism of carbodiimide coupling with an HOBt additive.

-

EDC (or EDCI): The preferred carbodiimide for API synthesis due to its water-soluble nature.[3][8] The corresponding urea byproduct, EDU (1-ethyl-3-(3-dimethylaminopropyl)urea), can be easily removed during aqueous workup, simplifying purification.[5][9]

-

DCC: While cost-effective, DCC forms a dicyclohexylurea (DCU) byproduct that is insoluble in most common organic solvents.[6][10] This necessitates removal by filtration, which can be inefficient on a large scale and may lead to product loss through occlusion.[6]

The High-Performers: Onium Salt Reagents

Onium salts, which include uronium/aminium and phosphonium types, represent a more modern and often more efficient class of coupling reagents.[2] They react with the carboxylic acid in the presence of a non-nucleophilic base to form well-defined active esters, leading to rapid coupling and high yields.[2][11]

-

Uronium/Aminium Salts (HATU, HBTU):

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is arguably the gold standard for difficult couplings.[12][13] Its exceptional reactivity and ability to suppress racemization stem from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within its structure.[12][14] The nitrogen atom in the pyridine ring of the HOAt provides anchimeric assistance during the aminolysis step, accelerating the reaction.[7]

-

A key consideration with uronium reagents is the potential for a side reaction where the reagent reacts directly with the amine, causing guanidinylation of the N-terminus, which terminates the reaction.[2][15] This is typically avoided by ensuring the carboxylic acid is activated first or by using a slight excess of the acid.[16]

-

Caption: Mechanism of amide formation using HATU.

-

Phosphonium Salts (PyBOP):

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also generates a highly reactive OBt active ester.[2] The primary advantage of phosphonium salts over their uronium counterparts is that they do not pose a risk of guanidinylating the amine nucleophile.[15][17] This makes them particularly suitable for reactions where activation may be slow or when using the coupling reagent in excess is desirable.[2] The main byproduct, hexamethylphosphoramide (HMPA) from the parent BOP reagent, is a known carcinogen, leading to the preference for reagents like PyBOP which generate less toxic byproducts.[15]

-

Data-Driven Reagent Selection

| Feature | EDC/HOBt | HATU | PyBOP |

| Class | Carbodiimide | Uronium/Aminium Salt | Phosphonium Salt |

| Activation | O-Acylisourea -> OBt Ester | OAt Active Ester | OBt Active Ester |

| Reactivity | Good | Excellent | Very Good |

| Racemization Risk | Low with HOBt | Very Low | Low |

| Primary Byproduct | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Tetramethylurea | Tripyrrolidinophosphine oxide |

| Byproduct Removal | Water-soluble (Aqueous Extraction)[5][9] | Water-soluble | Chromatography |

| Guanidinylation Risk | None | Possible with excess reagent[2][15] | None[15][17] |

| Cost | Low | High | High |

| Ideal Use Case | Large-scale synthesis, cost-sensitive processes, straightforward couplings. | Difficult or sterically hindered couplings, minimization of racemization. | When guanidinylation is a concern, hindered couplings. |

Detailed Experimental Protocols

The following protocols are standardized for the coupling of 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid with a generic primary amine. Researchers should adjust substrate-specific parameters as needed.

Protocol 1: Cost-Effective Coupling with EDC/HOBt

This protocol leverages the low cost of EDC and the ease of purification afforded by its water-soluble byproducts.[4][5]

Caption: Step-by-step workflow for EDC/HOBt mediated coupling.

Materials:

-

2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid (1.0 eq)

-

Amine (1.0-1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Anhydrous Solvent (e.g., DMF, DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, charge a clean, dry reaction vessel with 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid and HOBt.

-

Add the anhydrous solvent (e.g., DCM, 10 mL per mmol of acid) and stir to dissolve.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add EDC·HCl to the solution in one portion. Stir the mixture at 0 °C for 15-30 minutes to pre-activate the acid.

-

Add the amine to the reaction mixture (neat if liquid, or as a solution in the reaction solvent).

-

Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Upon completion, quench the reaction with water and dilute with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization as required.

Protocol 2: High-Efficiency Coupling with HATU

This protocol is ideal for challenging or sterically hindered substrates where high reactivity and minimal side reactions are desired.[12][13]

Caption: Step-by-step workflow for HATU mediated coupling.

Materials:

-

2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid (1.0 eq)

-

Amine (1.0-1.1 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous DMF

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, charge a reaction vessel with 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid and HATU.

-

Add anhydrous DMF (10 mL per mmol of acid) and stir to dissolve.

-

Cool the mixture to 0 °C.

-

Add DIPEA dropwise to the stirred solution. A color change may be observed. Stir for 5-10 minutes at 0 °C to ensure complete activation.

-

Add the amine to the reaction mixture.

-

Remove the cooling bath and allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are typically very fast.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

- Vertex AI Search. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.

- BenchChem. A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.

- BenchChem. A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis.

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Google Patents. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- BenchChem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.

- BenchChem. Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Google Patents. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- BenchChem. A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.

- Aapptec Peptides. Coupling Reagents.

- Fisher Scientific. Amide Synthesis.

- Organic Synthesis. Acid-Amine Coupling using EDCI.

- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Wikipedia. Carbodiimide.

- ACS Publications. Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.

- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- Common Organic Chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.

- Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides.

- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.

- Merck Millipore. Novabiochem® Coupling reagents.

- University of Leeds. Catalytic Amidation.

- RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation.

- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

- NIH. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.

-

Khan Academy. Amide formation from carboxylic acid derivatives. Available at: [Link]

- Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines.

- Google Patents. US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Carbodiimide - Wikipedia [en.wikipedia.org]

- 9. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Abstract

This document provides a comprehensive guide for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(3,4-Difluorophenyl)cyclopropanecarboxamide. This compound, featuring a difluorophenyl moiety, a rigid cyclopropane ring, and a polar amide group, presents unique challenges and opportunities for chromatographic separation. We detail a systematic, science-driven approach for creating both achiral (reversed-phase) and chiral HPLC methods. The protocols cover initial analyte characterization, strategic column and mobile phase screening, method optimization, and an overview of validation parameters. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable methods for purity assessment, quantitative analysis, and stereoisomer separation of this and structurally related compounds.

Introduction and Preliminary Considerations

Successful HPLC method development is an iterative process that begins with a thorough understanding of the analyte's physicochemical properties.[1] 2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a small molecule with distinct structural features that dictate its behavior in a chromatographic system. Its analysis is critical in pharmaceutical development for purity testing, stability studies, and ensuring stereochemical integrity.

Analyte Characterization

The key to an efficient method development strategy lies in understanding the analyte's structure:

-

UV Chromophore: The 3,4-difluorophenyl group is an excellent chromophore, making UV detection a highly sensitive and straightforward choice. An initial UV scan of the analyte in a suitable solvent (e.g., acetonitrile/water) is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[2] Wavelengths above 200 nm are generally preferred to minimize noise.[2]

-

Polarity and Retention: The molecule possesses a non-polar difluorophenyl ring and a polar amide functional group. This amphiphilic nature makes it an ideal candidate for reversed-phase (RP) chromatography, which separates compounds based on hydrophobicity.[3] The estimated octanol/water partition coefficient (logP) suggests moderate retention on standard RP columns like C18.

-

Chirality: The cyclopropane ring contains two chiral centers at the 1 and 2 positions. This means the compound can exist as up to four stereoisomers (two pairs of enantiomers). The separation of enantiomers requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).[4][5] Therefore, both achiral and chiral analytical methods are necessary for complete characterization.

-

Chemical Stability: The amide and cyclopropane functionalities are generally stable across the typical HPLC mobile phase pH range of 2-8.

| Property | Characteristic | Implication for Method Development |

| Structure | Difluorophenyl ring, cyclopropane, amide | Guides column and detector selection. |

| UV Absorbance | Strong chromophore present | UV detection is the preferred method. λmax should be determined experimentally. |

| Polarity | Moderately polar/non-polar | Ideal for Reversed-Phase HPLC.[6] |

| pKa | Amide group is essentially neutral | Mobile phase pH will not significantly alter analyte retention via ionization.[7] |

| Stereochemistry | Two chiral centers | Chiral HPLC method is required for enantiomeric separation. |

Overall Method Development Strategy

Our approach is bifurcated to address both purity/potency (achiral) and stereoisomeric composition (chiral). The process begins with analyte characterization, proceeds to systematic screening and optimization, and concludes with validation to ensure the method is fit for its intended purpose.

Diagram 1: Overall workflow for HPLC method development.

Achiral Reversed-Phase (RP-HPLC) Method Development

The primary goal of the achiral method is to quantify the main component and separate it from any process-related impurities or degradation products.

Expertise-Driven Column Selection

The choice of stationary phase has the greatest impact on chromatographic selectivity.[8] While a standard C18 column is a versatile starting point for many small molecules[9], the unique structure of 2-(3,4-Difluorophenyl)cyclopropanecarboxamide warrants the screening of alternative phases.

-

C18 (Octadecylsilane): The "workhorse" of reversed-phase HPLC, it separates primarily based on hydrophobicity.[10] This is a mandatory first column to screen.

-

Phenyl (e.g., Phenyl-Hexyl): These columns can provide alternative selectivity for aromatic compounds through π-π interactions between the analyte's difluorophenyl ring and the stationary phase.[10][11]

-

Fluorinated Phenyl (e.g., Pentafluorophenyl - PFP): Fluorinated phases offer unique retention mechanisms, including dipole-dipole, ion-exchange, and shape selectivity, in addition to hydrophobic and π-π interactions.[12][13] The electron-rich difluorophenyl ring of the analyte can have strong interactions with the electron-deficient PFP ring, often leading to enhanced retention and unique selectivity for halogenated compounds.[11][12]

Protocol: Column and Mobile Phase Screening

This protocol outlines a systematic screening process to identify the most promising column and mobile phase conditions.

Objective: To evaluate three stationary phases (C18, Phenyl-Hexyl, PFP) with two different organic modifiers (Acetonitrile and Methanol) to find the best initial separation conditions.

Materials:

-

HPLC system with UV/PDA detector

-

Columns: C18, Phenyl-Hexyl, PFP (e.g., 100-150 mm length, 4.6 mm ID, 3-5 µm particle size)[2]

-

HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

-

HPLC-grade water

-

Buffers: 10 mM Ammonium Formate (pH 3.0), 10 mM Potassium Phosphate (pH 7.0)

-

Sample: 2-(3,4-Difluorophenyl)cyclopropanecarboxamide standard (~0.5 mg/mL in 50:50 ACN:Water)

Procedure:

-

System Preparation: Equilibrate the system and column thoroughly with the initial mobile phase.

-

UV Wavelength: Set the detector to the predetermined λmax of the analyte (e.g., 265 nm).

-

Generic Gradient: Employ a fast, generic scouting gradient for initial screening. This helps elute all components in a reasonable time.[14]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

-

Screening Execution:

-

Inject the sample onto the C18 column using the ACN gradient.

-

Repeat the injection onto the Phenyl-Hexyl and PFP columns.

-

Replace Acetonitrile with Methanol as Mobile Phase B and repeat the injections on all three columns.

-

-

Data Evaluation: For each run, evaluate the chromatogram for:

-

Retention Factor (k'): Should ideally be between 2 and 10 for the main peak.

-

Peak Shape (Tailing Factor): Should be close to 1.0. Tailing can indicate secondary interactions with residual silanols.[7]

-

Selectivity (α): The separation between the main peak and any impurities. The condition providing the best resolution (Rs) and selectivity for critical pairs is chosen for optimization.

-

Method Optimization

Once the best column and organic modifier are selected, the method is fine-tuned to achieve optimal resolution and run time.[1]

Diagram 2: Iterative process for achiral method optimization.

Optimization Steps:

-

Gradient Shape: Adjust the slope of the gradient. A shallower gradient will increase resolution between closely eluting peaks.[14]

-

Mobile Phase pH: While the analyte is neutral, adjusting the mobile phase pH (e.g., between 3 and 7) can suppress the ionization of residual silanols on the silica surface, significantly improving peak shape for amide-containing compounds.[7]

-

Temperature: Increasing column temperature typically decreases retention time and improves peak efficiency by reducing mobile phase viscosity. It can also sometimes alter selectivity. A common range to investigate is 25-45 °C.

-

Isocratic vs. Gradient: If all impurities are well-resolved from the main peak, an isocratic method (constant mobile phase composition) can be developed for simplicity and robustness. If there is a wide range of analyte polarities, a gradient method is superior.[14]

Representative Data (Hypothetical)

| Column | Modifier | Retention Time (min) | Tailing Factor | Resolution (Rs) to Closest Impurity | Comments |

| C18 | ACN | 5.2 | 1.4 | 1.8 | Good retention, slight tailing. |

| C18 | MeOH | 6.1 | 1.3 | 1.6 | Lower efficiency than ACN. |

| Phenyl-Hexyl | ACN | 6.8 | 1.1 | 2.5 | Excellent peak shape, improved resolution. |

| Phenyl-Hexyl | MeOH | 7.5 | 1.2 | 2.1 | Good separation, but longer run time. |

| PFP | ACN | 7.1 | 1.0 | 3.1 | Baseline resolution, excellent peak shape due to favorable π-π interactions. [11] |

| PFP | MeOH | 8.0 | 1.1 | 2.8 | Good separation, but ACN is faster. |

Chiral HPLC Method Development

Separating enantiomers is essential for ensuring the stereochemical purity of pharmaceutical compounds. This requires a chiral selector, most commonly in the form of a Chiral Stationary Phase (CSP).[5]

Strategy for Chiral Screening

The behavior of compounds on CSPs is difficult to predict, making an empirical screening approach the most effective strategy.[15][16] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and successful for a broad range of chiral compounds, making them the recommended starting point.[4]

Screening Modes:

-

Normal Phase (NP): Mobile phases like Hexane/Ethanol or Hexane/Isopropanol.

-

Polar Organic (PO): Pure organic solvent like Acetonitrile or Methanol, often with an additive.

-

Reversed-Phase (RP): Acetonitrile/Water or Methanol/Water, often with buffers.

Diagram 3: Systematic screening strategy for chiral method development.

Protocol: Chiral Column Screening

Objective: To screen a set of polysaccharide-based CSPs in multiple mobile phase modes to identify a successful chiral separation.

Materials:

-

HPLC system with UV/PDA detector

-

Chiral Columns: e.g., CHIRALPAK® IA (amylose-based), CHIRALCEL® OD (cellulose-based)

-

HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

-

Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

-

Sample: Racemic or multi-isomer mix of 2-(3,4-Difluorophenyl)cyclopropanecarboxamide (~1.0 mg/mL)

Procedure:

-

Column Installation: Install the first CSP. Crucially, ensure the solvent system is compatible with the column manufacturer's guidelines.

-

Normal Phase Screen:

-

Equilibrate with 90:10 Hexane:IPA. Run the sample.

-

If no separation, change the mobile phase to 80:20, 70:30, etc.

-

Try a different alcohol (e.g., EtOH).

-

-

Polar Organic Screen:

-

Flush the column with an appropriate intermediate solvent (e.g., IPA).

-

Equilibrate with 100% ACN. Run the sample.

-

If needed, add a small amount of an acidic (0.1% TFA) or basic (0.1% DEA) additive to improve peak shape.

-

-

Reversed-Phase Screen:

-

Flush the column appropriately.

-

Equilibrate with 50:50 ACN:Water. Run the sample.

-

Adjust the organic content as needed.

-

-

Repeat: Repeat steps 1-4 for each CSP in the screening set.

-

Evaluation: Analyze the results, looking for the conditions that provide the best selectivity factor (α) and resolution (Rs). The goal is to find a condition that shows at least partial separation, which can then be optimized.

Representative Data (Hypothetical)

| Column | Mode | Mobile Phase | k'1 | k'2 | Selectivity (α) | Resolution (Rs) |

| CHIRALCEL® OD | NP | 90:10 Hex:IPA | 3.1 | 3.1 | 1.00 | 0.0 |

| CHIRALCEL® OD | RP | 60:40 ACN:H₂O | 4.5 | 4.8 | 1.07 | 0.9 |

| CHIRALPAK® IA | PO | 100% ACN | 2.8 | 3.2 | 1.14 | 2.1 |

| CHIRALPAK® IA | NP | 80:20 Hex:EtOH | 3.9 | 4.3 | 1.10 | 1.8 |

Method Validation Overview

Once an HPLC method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[1] Validation is performed according to ICH Q2(R1) guidelines and typically assesses the following parameters.[14]

| Validation Parameter | Description | Typical Acceptance Criteria (Assay/Purity) |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity assessment (PDA), no interference at the analyte's retention time. |

| Linearity | Proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |

| Range | Concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration.[8] |

| Accuracy | Closeness of test results to the true value. | 8-102% recovery for drug substance. |

| Precision | Agreement among a series of measurements. (Repeatability & Intermediate) | RSD ≤ 2.0% |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters.[8] | No significant change in results when varying flow rate (±10%), pH (±0.2), etc. |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

Conclusion

A systematic, multi-faceted approach is essential for developing robust HPLC methods for a compound like 2-(3,4-Difluorophenyl)cyclopropanecarboxamide. For achiral analysis, screening columns with alternative selectivities, such as PFP phases, can offer significant advantages over standard C18 columns due to specific interactions with the difluorophenyl ring. For chiral analysis, a broad screen of polysaccharide-based CSPs across normal, polar organic, and reversed-phase modes is a highly effective strategy for identifying a successful separation. The optimized methods should then be fully validated according to ICH guidelines to ensure they are reliable and fit for purpose in a regulated environment.

References

-

Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (2000). Pharmaceutical Technology. Retrieved February 13, 2026, from [Link]

-

Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22). LCGC International. Retrieved February 13, 2026, from [Link]

-

A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024, September 11). IOSR Journal of Pharmacy. Retrieved February 13, 2026, from [Link]

-

A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved February 13, 2026, from [Link]

-

Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 13, 2026, from [Link]

-

Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters Corporation. Retrieved February 13, 2026, from [Link]

-

Mastering Small Molecule Reversed-Phase Method Development. (2025, June 13). Labroots/Thermo Fisher Scientific. Retrieved February 13, 2026, from [Link] (Note: A representative, stable URL would be used here).

-

Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent Technologies. Retrieved February 13, 2026, from [Link]

-

Przybyciel, M. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved February 13, 2026, from [Link]

-

Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 13, 2026, from [Link]

-

Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved February 13, 2026, from [Link]

-

Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved February 13, 2026, from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 13, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 13, 2026, from [Link]

Sources

- 1. iosrphr.org [iosrphr.org]

- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 3. chromtech.com [chromtech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]

- 11. waters.com [waters.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmtech.com [pharmtech.com]

- 15. hplc.today [hplc.today]

- 16. phx.phenomenex.com [phx.phenomenex.com]

Catalytic asymmetric synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxamide

Application Note: Catalytic Asymmetric Synthesis of trans-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Executive Summary

This guide details the catalytic asymmetric synthesis of (1R,2R)-trans-2-(3,4-difluorophenyl)cyclopropanecarboxamide , a critical intermediate in the manufacturing of the P2Y12 platelet inhibitor Ticagrelor (Brilinta) .

The protocol utilizes a Copper(I)-Bisoxazoline (Cu-Box) catalytic system to achieve high diastereoselectivity (trans:cis >90:10) and enantioselectivity (>90% ee) during the cyclopropanation of 3,4-difluorostyrene.[1] Following the construction of the chiral core, a robust hydrolysis-amidation sequence converts the ester to the target carboxamide. This workflow is designed for reproducibility, scalability, and strict stereochemical control.

Introduction & Strategic Analysis

The cyclopropane core of Ticagrelor presents a significant synthetic challenge due to the requirement for strict trans-(1R,2S) stereochemistry in the final amine. The most efficient retrosynthetic approach targets the (1R,2R)-carboxylic acid precursor, which is subsequently converted to the amine via a Curtius rearrangement (with retention of configuration).

Why Asymmetric Chemocatalysis? While enzymatic routes (e.g., engineered myoglobin) are emerging, the Cu(I)-catalyzed diazo insertion remains the industrial benchmark for flexibility and reagent accessibility.

-

Stereocontrol: The use of C2-symmetric chiral ligands (Bisoxazolines) creates a steric environment that disfavors the cis-transition state.

-

Atom Economy: The reaction utilizes ethyl diazoacetate (EDA), generating N₂ as the only byproduct.

Retrosynthetic Logic

The synthesis is broken down into three phases:

-

Asymmetric Cyclopropanation: Construction of the chiral cyclopropane ring.[2][3][4]

-

Hydrolysis: Unmasking the carboxylic acid.

-

Amidation: Activation and conversion to the primary amide.

Figure 1: Retrosynthetic strategy focusing on the construction of the (1R,2R) cyclopropane core.

Detailed Experimental Protocols

Phase 1: Asymmetric Cyclopropanation

Objective: Synthesis of Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

Reagents & Materials:

-

Substrate: 3,4-Difluorostyrene (1.0 equiv).

-

Reagent: Ethyl Diazoacetate (EDA) (1.2 equiv) – Handle with care (Explosion Hazard).

-

Metal Source: Cu(OTf) (Copper(I) Triflate) benzene complex (1.0 mol%).

-

Chiral Ligand: (S,S)-tBu-Bisoxazoline ((S,S)-tBu-Box) (1.2 mol%).

-

Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

-

Catalyst Formation (In-Situ):

-

In a flame-dried Schlenk flask under Argon, charge Cu(OTf) (0.01 equiv) and (S,S)-tBu-Box ligand (0.012 equiv).

-

Add anhydrous DCM (5 mL/mmol substrate) and stir at room temperature for 1 hour.

-

Checkpoint: The solution should turn a deep blue/green color, indicating the formation of the active Chiral Cu-Ligand complex.

-

-

Substrate Addition:

-

Add 3,4-difluorostyrene (1.0 equiv) to the catalyst solution.

-

Cool the mixture to 0°C to enhance enantioselectivity.

-

-

Controlled Addition (Critical Step):

-

Dissolve EDA (1.2 equiv) in DCM.

-

Using a syringe pump, add the EDA solution very slowly over 4–6 hours.

-

Reasoning: High local concentrations of EDA promote dimerization (formation of diethyl fumarate/maleate) rather than cyclopropanation. Slow addition keeps the diazo concentration low, favoring the reaction with the styrene.

-

-

Completion & Workup:

-

Once N₂ evolution ceases and TLC shows consumption of styrene, quench with saturated NH₄Cl solution.

-

Extract with DCM, wash with brine, and dry over Na₂SO₄.

-

Concentrate and purify via flash chromatography (Hexanes/EtOAc 95:5).

-

Target Data: Expect >85% Yield, >90:10 trans:cis ratio, >90% ee for the trans isomer.

-

Phase 2: Hydrolysis to Carboxylic Acid

Objective: Saponification of the ethyl ester without epimerization.

Protocol:

-

Dissolve the purified ester in THF/MeOH/H₂O (3:1:1).

-

Add LiOH·H₂O (2.5 equiv).

-

Stir at ambient temperature for 4 hours.

-

Acidify carefully with 1M HCl to pH 3–4. Do not go below pH 2 to avoid potential ring opening or epimerization.

-

Extract with EtOAc to yield the (1R,2R)-acid as a white solid.

Phase 3: Amidation to Target Carboxamide

Objective: Conversion of the acid to the primary amide.

Protocol:

-

Activation:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

-

Add catalytic DMF (2 drops) followed by Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0°C.

-

Reflux for 2 hours to form the acid chloride.

-

Concentrate in vacuo to remove excess SOCl₂ (azeotrope with toluene if necessary).

-

-

Ammonolysis:

-

Redissolve the crude acid chloride in anhydrous THF.

-

Cool to 0°C.[5]

-

Bubble anhydrous NH₃ gas through the solution for 15 minutes OR add aqueous NH₄OH (28%) dropwise (biphasic system requires vigorous stirring).

-

-

Isolation:

-

Precipitate the product by adding cold water.

-

Filter the solid trans-2-(3,4-difluorophenyl)cyclopropanecarboxamide .

-

Recrystallize from Ethanol/Water for pharmaceutical purity.

-

Mechanistic Insight & Troubleshooting

The stereoselectivity is governed by the approach of the olefin to the metal-carbene intermediate. The bulky tert-butyl groups on the Bisoxazoline ligand block the "top" and "bottom" quadrants, forcing the styrene to approach in a trajectory that minimizes steric clash, leading to the trans product.

Figure 2: Mechanism illustrating the critical carbene formation and the competitive dimerization pathway.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Dimerization of EDA | Reduce EDA addition rate (use syringe pump). |

| Low ee% | Temperature too high | Ensure reaction is maintained at 0°C or -10°C. |

| Low ee% | Impure Ligand | Recrystallize (S,S)-tBu-Box ligand before use. |

| Poor trans:cis ratio | Ligand Sterics | Ensure tert-butyl ligand is used (phenyl/methyl variants are less selective). |

| Blue Catalyst turns Black | Oxidation to Cu(II) or Cu(0) | Ensure strict anaerobic conditions (Argon/N2). |

Safety & Handling

-

Ethyl Diazoacetate (EDA): Potentially explosive and toxic. Never heat undiluted EDA. Perform all reactions behind a blast shield.

-

Thionyl Chloride: Releases toxic HCl and SO₂ gases. Use only in a well-ventilated fume hood.

-

Copper Salts: Toxic to aquatic life. Dispose of aqueous waste separately.

References

-

AstraZeneca Patent: Process for the preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[6] WO 01/92263.[7] Link

-

Catalytic Asymmetric Cyclopropanation: Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction." J. Am. Chem. Soc.[2][8][9] 1991, 113, 726. (Foundational work on Cu-Box ligands). Link

-

Biocatalytic Alternative: Bordeaux, M., et al. "Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor." ACS Catalysis, 2016. Link

-

Process Chemistry Review: "Synthesis of Ticagrelor: A Review." Organic Process Research & Development. Link

-

Amidation Protocols: "A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides." Asian Journal of Chemistry, 2009. Link

Sources

- 1. sas.rochester.edu [sas.rochester.edu]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]